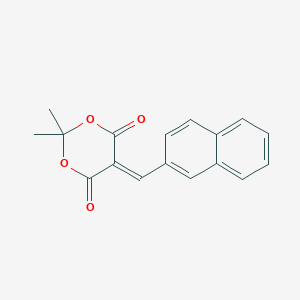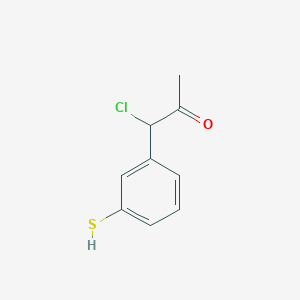
1-Chloro-1-(3-mercaptophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS It is a derivative of propanone, featuring a chloro group and a mercapto group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-1-(3-mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-mercaptophenylpropan-2-one with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
3-Mercaptophenylpropan-2-one+SOCl2→this compound+HCl+SO2
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-Chloro-1-(3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of amines or thiol derivatives.
Oxidation: Formation of sulfonic acids or disulfides.
Reduction: Formation of alcohols.
科学研究应用
1-Chloro-1-(3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-1-(3-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Phenylacetone: A related compound with a phenyl group attached to a propanone moiety.
1-Phenyl-2-propanone: Another similar compound with a phenyl group and a propanone structure.
Uniqueness
1-Chloro-1-(3-mercaptophenyl)propan-2-one is unique due to the presence of both chloro and mercapto groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable compound in various research and industrial contexts.
属性
分子式 |
C9H9ClOS |
|---|---|
分子量 |
200.69 g/mol |
IUPAC 名称 |
1-chloro-1-(3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-5,9,12H,1H3 |
InChI 键 |
XVUWQDDHIOHUIM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=CC=C1)S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


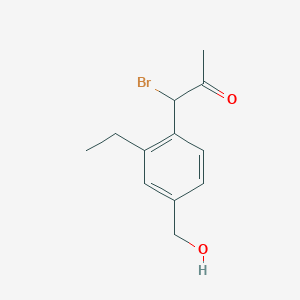
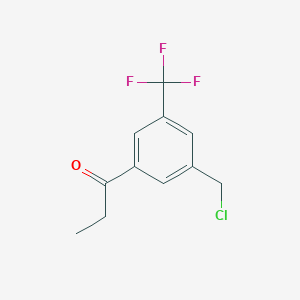
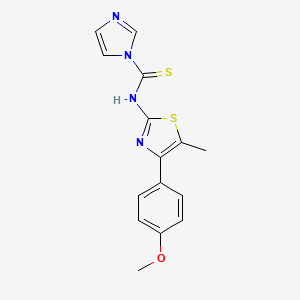
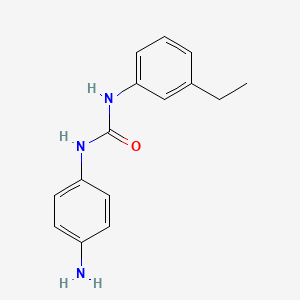
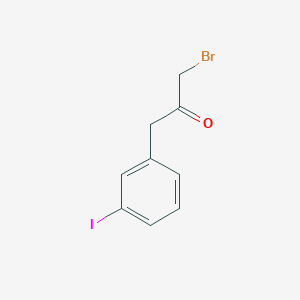
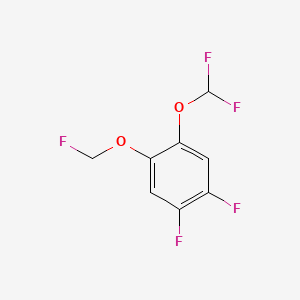
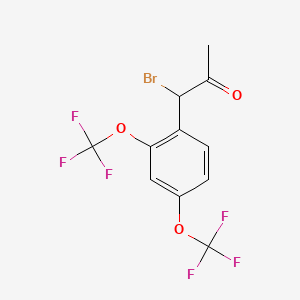
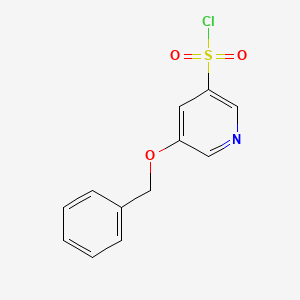

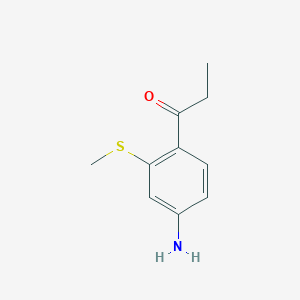
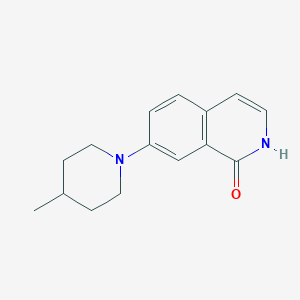
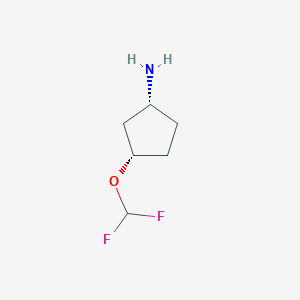
![4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14056118.png)
